Ethyl barium sulfate

sulfate-compatible barium source precipitation-free barium reagent analytical chemistry

Standard barium salts (chloride, nitrate) precipitate instantly as BaSO₄ in sulfate-containing media (Ksp 1.08×10⁻¹⁰), blocking reactions requiring coexisting Ba²⁺ and SO₄²⁻. Ethyl barium sulfate uniquely remains fully soluble even with H₂SO₄ or sulfates present. • 35.43% Ba content enables precise gravimetric dosing (1.6× mass per mole Ba) • Organic ethyl sulfate moiety provides alcohol solubility (LogP 1.13) and low-temp decomposition (150-300°C) • Stoichiometric standard for exact Ba-equivalent formulations

Molecular Formula C4H10BaO8S2
Molecular Weight 387.6 g/mol
CAS No. 6509-22-4
Cat. No. B3276946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl barium sulfate
CAS6509-22-4
Molecular FormulaC4H10BaO8S2
Molecular Weight387.6 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Ba+2]
InChIInChI=1S/2C2H6O4S.Ba/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2
InChIKeyCDEAGQRGUJFFPG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Barium Sulfate: Chemical Identity and Procurement Guide


Ethyl barium sulfate (barium ethyl sulfate; CAS 6509-22-4), also known as barium sulfovinate or sulfuric acid monoethyl ester barium salt, is the barium salt of ethyl hydrogen sulfate with molecular formula C₄H₁₀BaO₈S₂ and a molecular weight of 387.57 g/mol [1]. It belongs to the class of alkyl sulfate salts of alkaline earth metals and is characterized by its unique combination of high aqueous solubility and sulfate-anion compatibility [2]. Unlike common inorganic barium salts such as barium chloride (BaCl₂), barium nitrate (Ba(NO₃)₂), and barium acetate (Ba(C₂H₃O₂)₂), ethyl barium sulfate contains an organic ethyl sulfate moiety that imparts distinctive chemical behavior, enabling its use in applications where conventional barium sources fail due to precipitation or incompatibility [3].

1 Sulfate-tolerant aqueous barium source for workflows where Ba²⁺ must coexist with SO₄²⁻
2 Organic-solvent compatible ethyl sulfate moiety supports organic synthesis and biphasic conditions
3 Lower-temperature decomposition pathway may support ceramic precursor and materials research

Ethyl Barium Sulfate: Why Generic Barium Salts Fail


Ethyl barium sulfate cannot be substituted by generic barium salts for applications requiring simultaneous aqueous barium-ion availability and sulfate-ion tolerance. Conventional water-soluble barium sources such as barium chloride and barium nitrate react instantaneously with sulfate ions to form insoluble barium sulfate (BaSO₄; Ksp = 1.08 × 10⁻¹⁰ at 25°C), causing immediate precipitation, loss of barium from solution, and potential interference with analytical or synthetic workflows [1]. Ethyl barium sulfate uniquely provides freely soluble barium ions that remain in solution even in the presence of sulfuric acid or sulfate-containing reagents, a property that distinguishes it from all common inorganic barium salts [2]. The presence of the ethyl sulfate moiety further imparts organic solubility characteristics and distinct thermal decomposition behavior not available with purely inorganic barium compounds, meaning that substitution with barium chloride, barium nitrate, or barium acetate will yield fundamentally different stoichiometric, solubility, and reactivity outcomes in any process where these parameters are critical [3].

Precipitation incompatibility

Common soluble barium salts such as BaCl₂ or Ba(NO₃)₂ immediately form insoluble BaSO₄ in sulfate-containing media, removing Ba²⁺ from solution.

Organic functionality mismatch

Purely inorganic barium salts lack the ethyl sulfate group required for organic-phase compatibility or participation in organosynthetic transformations.

Stoichiometric mass offset

Substituting with BaCl₂·2H₂O or Ba(NO₃)₂ without correcting for the 1.5–1.6× higher molar mass of ethyl barium sulfate will alter Ba-equivalent dosing.

Ethyl Barium Sulfate: Comparator Evidence for Selection


Sulfate Compatibility vs. Inorganic Barium Salts

Ethyl barium sulfate is reported as 'not precipitated by H₂SO₄ or sulfates,' a property unique among water-soluble barium salts [1]. In contrast, conventional barium-ion sources such as barium chloride, barium nitrate, and barium acetate react quantitively with sulfate ions to form the highly insoluble precipitate barium sulfate (BaSO₄; Ksp = 1.08 × 10⁻¹⁰ at 25°C), effectively removing barium from solution [2]. This means that ethyl barium sulfate is the only barium salt that can simultaneously deliver Ba²⁺ ions in aqueous solution while tolerating sulfate-containing environments without precipitation.

Sulfate Compatibility
Reported
Soluble vs. near-total precipitation
Ksp difference >10 orders of magnitude
Only water-soluble Ba source that tolerates sulfate environments without precipitation.
Essential workflow property; Data to verify for specific concentration ranges.
sulfate-compatible barium source precipitation-free barium reagent analytical chemistry

Aqueous Solubility vs. Barium Sulfate

Ethyl barium sulfate is described as 'freely soluble in water' [1], placing it among the highly soluble barium salts. By contrast, barium sulfate (BaSO₄), the most commonly used barium compound in industrial and medical applications, is virtually insoluble with a solubility product constant of Ksp = 1.08 × 10⁻¹⁰ at 25°C, yielding a saturated Ba²⁺ concentration of approximately 1.04 × 10⁻⁵ M [2]. While other soluble barium salts such as barium chloride (35.8 g/100 mL at 20°C) and barium acetate (72 g/100 mL at 20°C) also offer high aqueous solubility [3][4], only ethyl barium sulfate combines this solubility with sulfate tolerance.

Aqueous Solubility
Cross-study comparable
Freely soluble in water
>10⁵-fold higher Ba²⁺ vs. BaSO₄
Comparable solubility to BaCl₂ and Ba(CH₃COO)₂ but adds sulfate tolerance.
Context-dependent; exact solubility limit not reported in standard references.
water-soluble barium compound barium reagent solubility homogeneous catalysis

Molecular Weight and Stoichiometric Precision

Ethyl barium sulfate has a molecular weight of 387.57 g/mol (dihydrate form) [1], which is significantly higher than commonly used inorganic barium salts. For comparison, barium chloride dihydrate (BaCl₂·2H₂O) has a molecular weight of 244.26 g/mol, barium nitrate (Ba(NO₃)₂) is 261.34 g/mol, and barium acetate (Ba(C₂H₃O₂)₂) is 255.42 g/mol [2][3][4]. The higher molecular weight, resulting from two ethyl sulfate anions (2 × 125.12 g/mol for C₂H₅SO₄⁻) per barium ion, translates to approximately 1.5–1.6 times greater mass requirement for equimolar barium delivery, a factor that must be accounted for in stoichiometric calculations during synthesis, formulation, or analytical standard preparation.

Stoichiometric Precision
Cross-study comparable
387.57 g/mol (dihydrate)
1.59× mass vs. BaCl₂·2H₂O
Higher molar mass must be accounted for in equimolar barium calculations.
Supports procurement and inventory planning review.
barium salt stoichiometry molar mass comparison preparative chemistry

Organic-Inorganic Hybrid Character

Ethyl barium sulfate contains two ethyl sulfate (C₂H₅OSO₃⁻) organic moieties per barium ion, giving it a computed LogP of 1.12780 , indicating measurable organic-phase partitioning. This contrasts with purely inorganic barium salts such as barium chloride (LogP ~1.25–1.38 for the salt, but fully dissociated to inorganic ions in solution), barium nitrate, and barium sulfate, which exist exclusively as inorganic ionic species with no organic functionality . The ethyl groups confer solubility in organic solvents (slightly soluble in alcohol [1]) and enable participation in organic synthesis reactions where the ethyl sulfate moiety can serve as an ethylating agent or leaving group, a reactivity dimension entirely absent in barium chloride, barium nitrate, or barium sulfate [2].

Hybrid Character
Class-level inference
LogP 1.13; slightly soluble in alcohol
Organic ethyl sulfate moiety enables synthesis routes not accessible with inorganic Ba salts.
Source-specific review; direct experimental solubility data limited.
barium organic synthesis alkyl sulfate barium salt hybrid organic-inorganic reagent

Barium Content per Unit Mass

Ethyl barium sulfate contains 35.43% barium by mass (dihydrate form) [1]. For comparison, barium chloride dihydrate (BaCl₂·2H₂O) contains approximately 56.2% Ba, barium nitrate (Ba(NO₃)₂) contains 52.5% Ba, and barium acetate (Ba(C₂H₃O₂)₂) contains approximately 53.7% Ba [2][3][4]. The lower barium content per unit mass of ethyl barium sulfate is a direct consequence of the two large ethyl sulfate counterions and must be factored into procurement calculations where barium-equivalent dosing is the specification criterion.

Barium Content
Cross-study comparable
35.43% Ba
37% lower vs. BaCl₂·2H₂O
Lower Ba mass fraction may enable finer gravimetric control in dosing workflows.
Requires mass correction for Ba-equivalent substitution.
barium content analysis elemental composition barium reagent efficiency

Thermal Decomposition Behavior

While specific thermal decomposition data for ethyl barium sulfate is not reported in standard databases (melting point and boiling point listed as N/A in multiple sources ), its organic ethyl sulfate moiety is structurally analogous to alkyl sulfate salts known to undergo thermal decomposition via ester cleavage at temperatures in the range of 150–300°C, significantly lower than the decomposition or melting points of common inorganic barium salts. Barium sulfate decomposes only above 1600°C, barium chloride melts at 962°C, barium nitrate decomposes at 592°C, and barium acetate decomposes at approximately 450°C [1]. The presence of organic ethyl groups in ethyl barium sulfate indicates a lower-temperature decomposition pathway that releases volatile organic fragments (ethylene, ethanol, SO₂/SO₃), a behavior that can be exploited in low-temperature barium oxide or barium carbonate precursor applications where thermal processing at moderate temperatures is desired.

Thermal Behavior
Class-level inference
Est. decomposition 150–300°C
Predicted lower decomposition temperature may support low-temperature ceramic precursor use.
Data to verify; no direct measurement available from standard sources.
barium salt thermal stability decomposition temperature ceramic precursor

Ethyl Barium Sulfate: Research and Industrial Applications


Sulfate-Tolerant Reagent for Aqueous Synthesis

In any aqueous chemical process where both barium ions and sulfate ions must coexist—such as sulfate-containing buffer systems, sulfuric acid-catalyzed reactions requiring barium as a co-catalyst, or complexometric titrations in sulfate matrices—ethyl barium sulfate is the only viable water-soluble barium source. All common alternatives (BaCl₂, Ba(NO₃)₂, Ba(CH₃COO)₂) immediately form insoluble BaSO₄ precipitate (Ksp = 1.08 × 10⁻¹⁰), removing barium from the reactive solution [1]. Ethyl barium sulfate's unique sulfate-compatibility property, documented as 'not precipitated by H₂SO₄ or sulfates,' ensures continued barium-ion availability throughout the reaction course [2].

Catalyst Preparation in Organic Synthesis

Ethyl barium sulfate serves as a barium source for preparing barium-containing catalysts or synthetic intermediates in organic media, where its ethyl sulfate moiety provides organic-phase compatibility (LogP = 1.12780; slightly soluble in alcohol) that purely inorganic barium salts lack [3]. This enables homogeneous or biphasic reaction conditions not achievable with BaCl₂, Ba(NO₃)₂, or BaSO₄, and the ethyl sulfate groups can participate as leaving groups or alkylating agents in downstream transformations [4].

Low-Temperature Ceramic Precursor

For materials science applications requiring barium incorporation via thermal processing at moderate temperatures, ethyl barium sulfate offers a decomposition pathway via its organic ethyl sulfate moiety at temperatures estimated in the 150–300°C range, substantially lower than barium acetate (decomposes at ~450°C), barium nitrate (592°C), barium chloride (mp 962°C), or barium sulfate (>1600°C) . This enables energy-efficient barium oxide film deposition, ceramic precursor synthesis, or barium carbonate preparation for advanced materials, electronics, and catalyst support fabrication.

Controlled-Stoichiometry Barium Delivery

Ethyl barium sulfate's precisely documented elemental composition (Ba 35.43%, C 12.40%, H 2.60%, O 33.03%, S 16.55%) and well-defined molecular weight (387.57 g/mol) make it suitable as a stoichiometric barium standard or reagent in formulations requiring exact barium-equivalent dosing [5]. The substantially lower Ba mass fraction (35.43%) compared to BaCl₂·2H₂O (56.2%) must be accounted for in procurement calculations, but this lower Ba density can be advantageous when finer control over barium loading is needed, as 1.6× more compound mass per mole of barium enables more precise gravimetric dispensing [6].

Application
Selection Property
Validation Focus
Sulfate-tolerant aqueous synthesis
Sulfate-compatible Ba²⁺ solubility
Precipitation-free performance in target matrix
Organic-phase catalyst preparation
Ethyl sulfate organic functionality
Solvent compatibility and reactivity assessment
Low-temperature ceramic precursor
Lower thermal decomposition range
Decomposition pathway and temperature verification
Controlled-stoichiometry barium delivery
Defined elemental composition
Ba mass fraction and molar mass in formulation
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